Triethylene glycol monophenyl ether
Overview
Description
Triethylene glycol monophenyl ether, also known as 2-[2-(2-phenoxyethoxy)ethoxy]ethan-1-ol, is a chemical compound with the molecular formula C12H18O4. It is a member of the glycol ether family, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol. This compound is commonly used as a solvent due to its excellent solvent properties and higher boiling points compared to lower-molecular-weight ethers and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylene glycol monophenyl ether can be synthesized through the reaction of phenol with ethylene oxide in the presence of a base catalyst. The reaction typically involves the following steps:
Phenol and Ethylene Oxide Reaction: Phenol reacts with ethylene oxide to form 2-phenoxyethanol.
Further Ethoxylation: The 2-phenoxyethanol undergoes further ethoxylation with additional ethylene oxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors where phenol and ethylene oxide are fed into the reactor in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: Triethylene glycol monophenyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of phenoxyacetic acid.
Reduction: Formation of phenoxyethanol.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
Triethylene glycol monophenyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Used in the preparation of biological samples and as a solvent for biological assays.
Medicine: Used as a solvent in pharmaceutical formulations and as a preservative in vaccines.
Mechanism of Action
The mechanism of action of triethylene glycol monophenyl ether involves its ability to act as a solvent and facilitate the dissolution of various compounds. It interacts with molecular targets by forming hydrogen bonds and van der Waals interactions, which help in the solubilization of hydrophobic compounds. In biological systems, it can disrupt cell membranes and enhance the permeability of cells, making it useful in drug delivery applications .
Comparison with Similar Compounds
- Ethylene glycol monophenyl ether (2-phenoxyethanol)
- Diethylene glycol monophenyl ether
- Propylene glycol monophenyl ether
Comparison:
- Solvent Properties: Triethylene glycol monophenyl ether has higher boiling points and better solvent properties compared to ethylene glycol monophenyl ether and diethylene glycol monophenyl ether.
- Toxicity: this compound is considered to have lower toxicity compared to some other glycol ethers, making it safer for use in various applications .
This compound stands out due to its unique combination of high boiling point, excellent solvent properties, and lower toxicity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[2-(2-phenoxyethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKBOHEOJFNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222353 | |
Record name | Triethylene glycol monophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7204-16-2 | |
Record name | Triethylene glycol monophenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethylene glycol monophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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